molecular formula C9H15NO B14331152 Octahydro-3H-pyrrolo[1,2-a]azepin-3-one CAS No. 111633-57-9

Octahydro-3H-pyrrolo[1,2-a]azepin-3-one

Cat. No.: B14331152
CAS No.: 111633-57-9
M. Wt: 153.22 g/mol
InChI Key: RYNPVMASEVYKPL-UHFFFAOYSA-N
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Description

Octahydro-3H-pyrrolo[1,2-a]azepin-3-one is a bicyclic organic compound featuring a fused pyrrolidine (5-membered) and azepane (7-membered) ring system with a ketone group at the 3-position. Its molecular formula is C₉H₁₃NO (molecular weight: 151.21 g/mol). The compound’s rigid bicyclic framework and ketone functionality make it a valuable scaffold in medicinal chemistry, particularly for exploring conformational constraints in drug design.

Properties

CAS No.

111633-57-9

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1,2,5,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepin-3-one

InChI

InChI=1S/C9H15NO/c11-9-6-5-8-4-2-1-3-7-10(8)9/h8H,1-7H2

InChI Key

RYNPVMASEVYKPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCC(=O)N2CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-3H-pyrrolo[1,2-a]azepin-3-one typically involves multi-step processes. One common method includes the cyclization of pyrrole-derived intermediates. The process can be broken down into several stages:

    Preparation of Pyrrole-Derived Intermediates: This involves the formation of α,β-alkynyl ketones from pyrrole derivatives.

    Sonogashira Cross-Coupling: Introduction of various groups into the alkyne using Sonogashira cross-coupling reactions.

    Formation of Pyrazole: Reaction between α,β-alkynyls and hydrazine monohydrate to form pyrazole intermediates.

    Cyclization: Gold-catalyzed cyclization of pyrazoles by alkyne groups.

    Final Cyclization: Cyclization using sodium hydride (NaH) to form the final product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Octahydro-3H-pyrrolo[1,2-a]azepin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Octahydro-3H-pyrrolo[1,2-a]azepin-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Octahydro-3H-pyrrolo[1,2-a]azepin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyrroloazepine Frameworks

1-(4-Fluorophenylsulfonyl)-octahydropyrrolo[1,2-a]azepine
  • Molecular Formula : C₁₅H₁₅FN₂O₃S
  • Molecular Weight : 334.35 g/mol
  • Key Features :
    • Contains a sulfonamide group and fluorine substituent.
    • Synthesized via palladium-catalyzed coupling reactions, enabling modular functionalization .
  • Fluorine substitution increases metabolic stability and lipophilicity.
Arboflorine
  • Molecular Formula: C₂₂H₂₅NO₄
  • Molecular Weight : 367.44 g/mol
  • Key Features :
    • A natural product isolated from Kopsia arborea, featuring a fused pyrroloazepine ring system with additional aromatic rings.
    • Exhibits antiproliferative activity against cancer cell lines .
  • The natural origin contrasts with synthetic routes for Octahydro-3H-pyrrolo[1,2-a]azepin-3-one.

Functional Analogues: Imidazo[1,2-a]pyridine Derivatives

While structurally distinct, imidazo[1,2-a]pyridine derivatives share pharmacological relevance (e.g., GABA modulation, anticancer activity), enabling functional comparisons.

2-Phenylimidazo[1,2-a]pyridine
  • Molecular Formula : C₁₃H₁₀N₂
  • Molecular Weight : 194.24 g/mol
  • Key Features :
    • Synthesized via microwave-assisted methods, yielding high purity .
    • Acts as a GABAₐ receptor agonist, showing anxiolytic and sedative effects .
  • Comparison :
    • The imidazo[1,2-a]pyridine core offers π-π stacking interactions with receptors, absent in the saturated pyrroloazepine system.
    • The ketone in this compound may reduce blood-brain barrier permeability compared to the aromatic imidazopyridine.
3-((4-Methoxyphenyl)selanyl)-2-phenylimidazo[1,2-a]pyridine (MPI)
  • Molecular Formula : C₂₀H₁₅N₂OSe
  • Molecular Weight : 390.31 g/mol
  • Key Features :
    • Incorporates a selanyl group, enhancing antioxidant and neuroprotective properties .

  • Comparison :
    • The selanyl moiety in MPI introduces redox-modulating capabilities, unlike the ketone in the target compound.

Pharmacologically Active Azepinones

2-(1H-Indol-3-yl)imidazo[1,2-a]pyridin-3-amine Derivatives
  • Molecular Weight Range : 250–300 g/mol
  • Key Features :
    • Exhibit antiproliferative activity against MCF-7 breast cancer cells (IC₅₀: 8–15 µM) .
  • Comparison: The amino group in these derivatives facilitates DNA binding, while the ketone in this compound may limit such interactions.

Key Research Findings and Insights

  • Functional Group Impact : The ketone group may limit bioavailability due to higher polarity but could serve as a handle for further derivatization (e.g., Schiff base formation).
  • Pharmacological Gaps : Unlike imidazo[1,2-a]pyridines (e.g., GABA activity , anticancer effects ), the biological activity of this compound remains underexplored, highlighting a need for targeted studies.

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